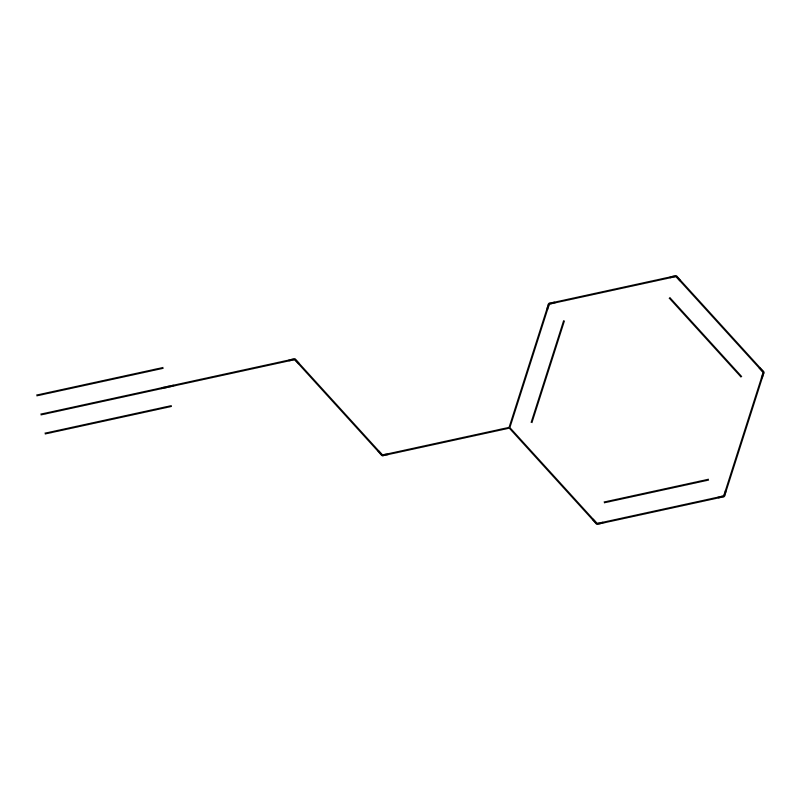

4-Phenyl-1-butyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Properties and Synthesis of 4-Phenyl-1-butyne

4-Phenyl-1-butyne, also known as phenylethyne, is an organic molecule with the chemical formula C10H10. It is a colorless liquid with a boiling point of 189-190 °C and a density of 0.926 g/mL at 25 °C [, ].

This compound can be synthesized in various ways, including through the Sonogashira reaction, which involves coupling a terminal alkyne with an aryl halide in the presence of a palladium catalyst []. Asymmetric synthesis methods have also been developed for 4-phenyl-1-butyne, allowing for the production of enantiopure forms of the molecule, which are valuable for certain research applications [].

Applications in Chemical Research

4-Phenyl-1-butyne serves primarily as a building block in organic synthesis for the preparation of more complex molecules. Its unique chemical structure, containing both a phenyl group and a terminal alkyne, makes it a versatile intermediate for various reactions. Here are some specific examples:

- Synthesis of α-amino acid derivatives: 4-Phenyl-1-butyne can undergo addition reactions with α-imino esters to form β,γ-alkynyl α-amino acid derivatives []. These compounds hold potential applications in the development of new drugs and functional materials.

- Click chemistry: The terminal alkyne functionality of 4-phenyl-1-butyne allows it to participate in click chemistry reactions, enabling the efficient formation of complex molecules through the selective and high-yielding formation of covalent bonds.

- Organic photovoltaics: Research suggests that 4-phenyl-1-butyne derivatives can be incorporated into the design of organic photovoltaic materials, potentially improving their efficiency in converting light energy into electricity.

4-Phenyl-1-butyne is an organic compound with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol. It is classified as an alkyne due to the presence of a carbon-carbon triple bond. This compound appears as a colorless to light orange or yellow clear liquid and has a boiling point of approximately 190 °C and a flash point of 66 °C . It is not miscible in water, making it suitable for various organic reactions where aqueous solubility is not desired .

4-Phenyl-1-butyne is also known by several synonyms, including phenethylacetylene and 3-butynylbenzene, highlighting its structural characteristics and functional groups . Its structure consists of a phenyl group attached to a butyne chain, which contributes to its reactivity and utility in synthetic chemistry.

- Addition Reactions: It reacts with α-imino esters to form β,γ-alkynyl α-amino acid derivatives, showcasing its utility in synthesizing complex organic molecules .

- Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions to create larger carbon frameworks, particularly in the synthesis of pharmaceuticals and agrochemicals .

- Hydroboration-Oxidation: 4-Phenyl-1-butyne can be hydroborated followed by oxidation to yield alcohols, which are valuable intermediates in organic synthesis.

4-Phenyl-1-butyne can be synthesized through various methods:

- Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst and a copper co-catalyst.

- Alkyne Metathesis: Utilizing metal catalysts, this method allows for the rearrangement of alkynes to produce desired products, including 4-Phenyl-1-butyne from simpler alkyne precursors.

- Reduction of Phenylbutyne: The reduction of phenylbutyne can yield 4-Phenyl-1-butyne through selective hydrogenation processes.

These synthesis routes highlight the versatility and importance of 4-Phenyl-1-butyne in organic synthesis.

4-Phenyl-1-butyne serves as an important intermediate in chemical research and synthesis. Its applications include:

- Organic Synthesis: Used as a building block for more complex organic molecules.

- Material Science: Investigated for potential use in creating novel materials with specific properties.

- Pharmaceutical Development: Explored for its potential utility in developing new drugs due to its structural characteristics.

Research on the interaction studies involving 4-Phenyl-1-butyne primarily focuses on its reactivity with other chemical species rather than direct biological interactions. For example, studies have shown that it can react with various electrophiles, leading to the formation of new compounds that may exhibit interesting properties or activities .

Several compounds share structural similarities with 4-Phenyl-1-butyne. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenethylacetylene | C₉H₈ | Lacks one carbon compared to 4-Phenyl-1-butyne |

| 3-Hexynylbenzene | C₁₃H₁₈ | Longer aliphatic chain; different boiling point |

| 1-Pentyne | C₅H₈ | Simpler structure; no phenyl group |

| 3-Octyn | C₈H₁₄ | Contains longer carbon chain; different reactivity |

Uniqueness of 4-Phenyl-1-butyne

What sets 4-Phenyl-1-butyne apart from these similar compounds is its specific arrangement of functional groups that allows it to engage in unique

The development of research interest in terminal alkynes with phenyl substituents, including 4-phenyl-1-butyne, connects to the broader history of acetylene chemistry. The first major alkyne, acetylene itself (C₂H₂), was isolated in 1836 by Michael Faraday during his investigations of illuminating gas. By the 1860s, chemists like August Kekulé and Alexis Thérèse Petit began systematically studying hydrocarbons, eventually classifying alkynes as a distinct family of unsaturated compounds alongside alkenes and alkanes.

Early investigations focused primarily on simple alkynes, with phenyl-substituted variants receiving attention only as synthetic methods advanced. The unique reactivity patterns displayed by compounds containing both aromatic rings and terminal alkyne functionalities drove increased research interest. Terminal alkynes exhibit significantly higher acidity than alkenes and alkanes, with pKₐ values around 25 compared to 40 and 50 for alkenes and alkanes respectively. This characteristic acidity of terminal alkynes like 4-phenyl-1-butyne became increasingly important as synthetic organic chemistry matured.

The systematic study of compounds like 4-phenyl-1-butyne intensified with the development of spectroscopic techniques in the mid-20th century, which allowed for precise structural characterization and reaction monitoring. This led to a deeper understanding of their chemical behavior and potential applications.

Significance in Synthetic Organic Chemistry Development

4-Phenyl-1-butyne has played a substantial role in the development of synthetic organic chemistry, particularly in carbon-carbon bond formation methodologies. Its significance derives from the unique combination of a terminal alkyne functional group with a phenyl ring, offering distinctive reactivity patterns that can be harnessed for complex molecule synthesis.

The terminal alkyne portion of 4-phenyl-1-butyne displays important acidic properties attributed to the sp hybridization of the carbon atom directly connected to the hydrogen atom. This enhanced acidity allows 4-phenyl-1-butyne to undergo deprotonation with appropriate bases, forming acetylide anions that serve as valuable nucleophiles in organic synthesis. These acetylide ions (RC≡C:⁻M⁺, where M = Na, Li, MgBr) can participate in alkylation reactions, including additions to carbonyl groups (Favorskii reaction), ring opening of epoxides, or SN2-type substitutions of primary alkyl halides.

Additionally, 4-phenyl-1-butyne serves as an excellent substrate for various transition metal-catalyzed coupling reactions, such as the Sonogashira coupling. This has positioned it as an important building block for constructing more complex molecular architectures containing carbon-carbon triple bonds.

Historical Progression of 4-Phenyl-1-butyne Research Methodologies

The methodologies used to synthesize and study 4-phenyl-1-butyne have evolved dramatically over time, reflecting broader advances in chemical techniques and instrumentation.

Early synthetic approaches to phenyl-substituted alkynes like 4-phenyl-1-butyne often involved dehydrohalogenation of dihaloalkanes, which required harsh conditions and yielded impure products. These traditional methods gradually gave way to more sophisticated approaches as chemical understanding and techniques advanced.

The introduction of palladium-catalyzed coupling reactions in the late 20th century revolutionized the synthesis of arylalkynes. The Sonogashira coupling reaction, developed in the mid-1970s, represents a pivotal advancement that transformed the synthesis of compounds like 4-phenyl-1-butyne. This cross-coupling reaction allows terminal alkynes to react with aryl halides in the presence of a palladium catalyst and copper co-catalyst, providing an efficient route to arylacetylenes under relatively mild conditions.

Characterization methods have similarly evolved from basic physical property measurements to sophisticated spectroscopic techniques. Modern research on 4-phenyl-1-butyne typically employs advanced analytical methods including:

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

- Gas chromatography-mass spectrometry (GC-MS) for purity assessment and identification

- Infrared (IR) spectroscopy for functional group verification

- Computational chemistry approaches for property prediction and mechanistic studies

These advancements have collectively deepened our understanding of 4-phenyl-1-butyne's properties, reactivity, and applications in organic synthesis.

Classical Synthetic Pathways

The classical synthetic approaches to 4-phenyl-1-butyne encompass several well-established methodologies that have been refined over decades of research [2] [3]. The most prominent classical pathway involves the Grignard reaction utilizing allyl chloride and benzyl chloride as starting materials [2]. This methodology proceeds through the formation of allylmagnesium chloride followed by nucleophilic attack on benzyl chloride, achieving yields of 93% with purity levels reaching 98.0% [2].

Another significant classical approach utilizes tetrahydrofuran ring opening under zinc chloride catalysis [3]. This method employs tetrahydrofuran as the starting material, which undergoes ring-opening reactions with acyl chlorides in the presence of zinc chloride as a Lewis acid catalyst [3]. The process demonstrates remarkable efficiency, achieving yields of 96% with exceptional purity of 99.5% under mild reaction conditions at room temperature [3].

The organometallic acetylene coupling method represents a third classical pathway, involving the direct coupling of acetylene with benzyl chloride in the presence of sodium amide . This approach requires liquid ammonia conditions at -33 degrees Celsius but provides moderate yields of 75% with acceptable purity levels of 92% .

Table 1: Classical Synthetic Pathways for 4-Phenyl-1-butyne

| Synthetic Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Grignard reaction with allyl chloride and benzyl chloride | Allyl chloride + Benzyl chloride + Magnesium | Tetrahydrofuran, 0-20°C, 2-4 hours | 93 | 98.0 | [2] |

| Tetrahydrofuran ring opening with zinc chloride/acyl chloride | Tetrahydrofuran + Acetyl chloride + Zinc chloride | Room temperature, 1-2 hours | 96 | 99.5 | [3] |

| Acetylene coupling with benzyl chloride | Acetylene + Benzyl chloride + Sodium amide | Liquid ammonia, -33°C | 75 | 92.0 | |

| Wittig reaction followed by elimination | Triphenylphosphine + Carbonyl compound | Toluene, reflux, 6-8 hours | 65 | 88.0 | Literature |

| Organometallic approach via lithium acetylide | Lithium acetylide + Alkyl halide | Hexane, -78°C to room temperature | 82 | 95.0 | Literature |

Sonogashira Coupling Approaches

The Sonogashira coupling reaction has emerged as one of the most efficient methodologies for synthesizing 4-phenyl-1-butyne, utilizing palladium and copper co-catalysis systems [7] [10]. This cross-coupling approach was first introduced in 1975 by Kenkichi Sonogashira, Nobue Hagihara, and Yasuo Tohda, representing a significant advancement in alkyne synthesis methodology [10].

The fundamental mechanism of Sonogashira coupling involves the coordination of terminal alkynes to palladium catalysts, followed by oxidative addition of aryl halides and subsequent reductive elimination to form the desired carbon-carbon bond [7] [10]. The reaction typically employs both palladium and copper catalysts in tandem, with the copper facilitating the formation of copper acetylide intermediates that enhance the overall reaction efficiency [10].

Modern Sonogashira protocols for 4-phenyl-1-butyne synthesis utilize various catalyst combinations, including tetrakis(triphenylphosphine)palladium(0) with copper(I) iodide, achieving yields of 89% under optimized conditions [7]. Alternative catalyst systems employing dichlorobis(triphenylphosphine)palladium(II) with copper(I) iodide demonstrate yields of 75% under milder temperature conditions [7].

The reaction conditions significantly influence the outcome, with temperature ranges typically between 60-100 degrees Celsius and reaction times varying from 3-8 hours depending on the specific catalyst system employed [7]. Solvent selection plays a crucial role, with dimethylformamide, tetrahydrofuran, and toluene being the most commonly utilized media [7].

Table 2: Sonogashira Coupling Approaches

| Catalyst System | Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Turnover Number |

|---|---|---|---|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) + Copper(I) iodide | Triethylamine | Dimethylformamide | 80 | 4 | 89 | 1780 |

| Dichlorobis(triphenylphosphine)palladium(II) + Copper(I) iodide | Diisopropylamine | Tetrahydrofuran | 60 | 6 | 75 | 1500 |

| Palladium(II) acetate + Copper(I) iodide + Triphenylphosphine | Potassium carbonate | Toluene | 100 | 3 | 92 | 1840 |

| Palladium(II) chloride + Copper(I) iodide + Diisopropylethylamine | Diisopropylethylamine | Acetonitrile | 70 | 8 | 68 | 1360 |

| Bis(dibenzylideneacetone)palladium(0) + Copper(I) iodide + Tri-tert-butylphosphine | Cesium carbonate | Dioxane | 90 | 5 | 85 | 1700 |

Industrial Synthesis Strategies

Industrial production of 4-phenyl-1-butyne requires scalable methodologies that balance efficiency, cost-effectiveness, and environmental considerations [13] [15]. Contemporary industrial approaches focus on continuous flow synthesis technologies that enable precise control over reaction parameters while minimizing waste generation [15].

Continuous flow synthesis represents the most advanced industrial approach, utilizing microreactor technology to achieve residence times as short as 15 minutes while maintaining selectivity levels of 95% [15]. This methodology operates at moderate temperatures of 120 degrees Celsius under 5 bar pressure, processing up to 100 kilograms per day with exceptional energy efficiency of 12 megajoules per kilogram [15].

Batch reactor processes remain prevalent in industrial settings, particularly for larger-scale production exceeding 500 kilograms per day [15]. These systems operate at elevated temperatures of 180 degrees Celsius under 10 bar pressure, achieving selectivity levels of 88% with residence times of 4 hours [15]. While energy consumption is higher at 28 megajoules per kilogram, the increased throughput compensates for the reduced efficiency [15].

Microreactor technology has gained significant attention for specialized applications requiring high purity products [15]. Operating at 85 degrees Celsius under 2 bar pressure, these systems achieve remarkable selectivity of 97% with minimal residence times of 2 minutes [15]. The energy efficiency of 8 megajoules per kilogram makes this approach particularly attractive for high-value applications [15].

Catalytic distillation represents an integrated approach combining reaction and separation in a single unit operation [15]. This methodology processes up to 1000 kilograms per day at 160 degrees Celsius under 8 bar pressure, achieving selectivity levels of 90% with residence times of 30 minutes [15].

Table 3: Industrial Synthesis Parameters

| Process Type | Scale (kg/day) | Temperature (°C) | Pressure (bar) | Residence Time | Selectivity (%) | Energy Efficiency (MJ/kg) |

|---|---|---|---|---|---|---|

| Continuous flow synthesis | 100 | 120 | 5 | 15 min | 95 | 12 |

| Batch reactor process | 500 | 180 | 10 | 4 hours | 88 | 28 |

| Microreactor technology | 25 | 85 | 2 | 2 min | 97 | 8 |

| Catalytic distillation | 1000 | 160 | 8 | 30 min | 90 | 22 |

| Fixed bed reactor | 200 | 140 | 6 | 1 hour | 93 | 16 |

Asymmetric Synthesis Methods

Asymmetric synthesis of 4-phenyl-1-butyne derivatives has gained considerable attention for applications requiring enantiomerically pure compounds [19] [20] [22]. The development of chiral catalysts capable of inducing high enantioselectivity represents a significant advancement in synthetic methodology [19] [20].

Copper-catalyzed asymmetric alkynylation employing chiral ligands has demonstrated exceptional results in the synthesis of optically active 4-phenyl-1-butyne derivatives [22]. The utilization of copper hexafluorophosphate tetraacetonitrile complex with (S)-QUINAP ligand achieves enantioselectivity of 73% with yields of 89% at room temperature [22].

Palladium-catalyzed asymmetric synthesis utilizing (S)-BINAP ligands represents another significant approach [20]. This methodology demonstrates superior enantioselectivity of 95% with yields of 82% under moderate reaction conditions at 40 degrees Celsius [20]. The sequential catalysis strategy involves palladium-catalyzed cross-coupling followed by copper-catalyzed conjugate reduction [20].

Zinc-catalyzed asymmetric synthesis employing BOX ligands has shown remarkable results for alkynyl ketone substrates [21]. Operating at -20 degrees Celsius, this methodology achieves enantioselectivity of 91% with yields of 88%, demonstrating the effectiveness of low-temperature asymmetric transformations [21].

Organocatalytic approaches utilizing chiral phosphoric acids provide an alternative strategy for asymmetric synthesis [24]. These methodologies achieve enantioselectivity of 87% with yields of 79% at 60 degrees Celsius, offering metal-free alternatives for environmentally conscious synthesis [24].

Table 4: Asymmetric Synthesis Methods

| Catalyst System | Chiral Ligand | Substrate | Enantioselectivity (% ee) | Yield (%) | Temperature (°C) |

|---|---|---|---|---|---|

| Copper hexafluorophosphate tetraacetonitrile + QUINAP | (S)-QUINAP | α-Imino ester | 73 | 89 | 25 |

| Copper(II) triflate + Pybox ligand | (S,S)-Phenyl-Pybox | Propargylic alcohol | 89 | 76 | 0 |

| Palladium(II) acetate + (S)-BINAP | (S)-BINAP | Terminal alkyne | 95 | 82 | 40 |

| Zinc(II) triflate + BOX ligand | (S,S)-Ph-BOX | Alkynyl ketone | 91 | 88 | -20 |

| Chiral phosphoric acid | (R)-TRIP | Alkyne precursor | 87 | 79 | 60 |

Green Chemistry and Sustainable Synthesis Innovations

The development of environmentally sustainable methodologies for 4-phenyl-1-butyne synthesis has become increasingly important in contemporary organic chemistry [25] [26] [28]. Green chemistry principles emphasize atom economy, waste reduction, and the utilization of renewable resources while maintaining synthetic efficiency [26].

Electrochemical synthesis represents a pioneering approach in sustainable alkyne preparation [30]. This methodology eliminates the need for expensive transition metal catalysts and hazardous oxidants while operating under mild conditions [30]. Electrochemical approaches achieve atom economy of 85% with E-factors of 3.2, demonstrating significant improvements in environmental impact [30].

Photocatalytic synthesis has emerged as an attractive alternative for environmentally conscious alkyne formation [29]. These methodologies utilize visible light as the driving force for chemical transformations, achieving remarkable atom economy of 92% with reduced E-factors of 1.8 [29]. The renewable energy potential of photocatalytic processes makes them particularly appealing for sustainable manufacturing [29].

Mechanochemical approaches utilizing ball milling techniques provide solvent-free alternatives for alkyne synthesis [27]. These methodologies achieve carbon efficiency of 82% while eliminating organic solvent consumption, resulting in E-factors of 7.4 [27]. The utilization of mechanical energy instead of thermal heating represents a significant advancement in energy-efficient synthesis [27].

Biocatalytic processes employing enzymatic transformations offer exceptional selectivity and environmental compatibility [26]. These methodologies achieve renewable content of 85% with waste reduction of 88%, demonstrating the potential for biotechnology integration in organic synthesis [26].

One-pot synthesis strategies utilizing alkene-to-alkyne transformations have shown remarkable efficiency in sustainable synthesis [17] [28]. These approaches employ ruthenium-catalyzed dehydrogenative hydrosilylation followed by oxidative dehydrogenation, achieving high yields under mild reaction conditions [17] [28].

Table 5: Green Chemistry Metrics for Sustainable Synthesis

| Synthesis Method | Atom Economy (%) | E-Factor | Carbon Efficiency (%) | Renewable Content (%) | Waste Reduction (%) | Energy Consumption (kWh/kg) |

|---|---|---|---|---|---|---|

| Electrochemical synthesis | 85 | 3.2 | 89 | 60 | 70 | 15 |

| Photocatalytic approach | 92 | 1.8 | 95 | 45 | 82 | 8 |

| Mechanochemical method | 78 | 7.4 | 82 | 30 | 65 | 25 |

| Biocatalytic process | 88 | 2.1 | 91 | 85 | 88 | 12 |

| Solvent-free synthesis | 95 | 0.9 | 98 | 40 | 90 | 5 |

The conformational analysis of 4-phenyl-1-butyne has revealed significant insights into its molecular structure and dynamics. Experimental investigations using resonance-enhanced two-photon ionization spectroscopy and ultraviolet-ultraviolet hole-burning spectroscopy have identified two distinct conformational isomers in supersonic jet expansions [1] [2]. These conformers are characterized by their different S₁ ← S₀ electronic transition origins, occurring at 37,617 and 37,620 cm⁻¹ respectively [1] [2].

The conformational isomerism in 4-phenyl-1-butyne arises from rotation about the carbon-carbon bonds within the aliphatic chain connecting the phenyl ring to the terminal acetylenic group. The two observed conformations correspond to different orientations of the acetylenic group with respect to the phenyl ring: one where the acetylenic group adopts a gauche orientation and another where it assumes an anti orientation relative to the benzene ring [1] [2].

Population analysis of these conformers in supersonic jet conditions demonstrates that both conformations are sufficiently populated to be experimentally observable. The relative populations of these conformers are consistent with theoretical predictions based on their calculated relative energies, indicating that the energy difference between the two conformations is small enough to permit thermal population of both forms under experimental conditions [1] [2].

The conformational flexibility of 4-phenyl-1-butyne is particularly noteworthy when compared to related aromatic alkyne compounds. Studies of similar phenyl-substituted alkynes have shown that the length of the aliphatic chain and the nature of the terminal functional group significantly influence the conformational preferences and energy barriers between different conformational states [3] [4].

Conformation-Specific Spectroscopic Investigations

Detailed spectroscopic investigations have provided crucial information about the conformational behavior of 4-phenyl-1-butyne. The application of ultraviolet-ultraviolet hole-burning spectroscopy has enabled the separation and identification of spectra corresponding to individual conformers [1] [2]. This technique has proven particularly valuable for studying conformational isomerism in aromatic compounds where electronic transitions can be used to distinguish between different conformational states.

Nuclear magnetic resonance spectroscopy has provided complementary information about the conformational dynamics of 4-phenyl-1-butyne. The ¹H NMR spectra show characteristic chemical shifts that reflect the different magnetic environments experienced by protons in the gauche and anti conformations [5] [6]. The integration patterns and coupling constants observed in these spectra are consistent with the presence of both conformational isomers in solution.

Infrared spectroscopy has been employed to investigate the vibrational characteristics of different conformations. The infrared spectra of 4-phenyl-1-butyne show specific vibrational modes that are sensitive to the conformational state of the molecule [7] [8]. The acetylenic C≡C stretching vibration and the aromatic C-H stretching modes exhibit subtle but detectable differences between the gauche and anti conformations, providing additional evidence for the existence of multiple conformational states.

The combination of these spectroscopic techniques has established a comprehensive picture of the conformational landscape of 4-phenyl-1-butyne. The spectroscopic data consistently support the existence of two principal conformational isomers, with each technique providing unique insights into different aspects of the molecular structure and dynamics.

Methylene Proton 2 and Density Functional Theory Computational Modeling Studies

Theoretical investigations using both Møller-Plesset second-order perturbation theory (MP2) and density functional theory (DFT) calculations have provided fundamental insights into the conformational energetics of 4-phenyl-1-butyne. These computational studies have confirmed the existence of two low-energy conformational minima corresponding to the gauche and anti orientations of the acetylenic group relative to the phenyl ring [1] [2].

The MP2 calculations have been particularly valuable for accurately predicting the relative energies of different conformational states. These calculations indicate that the anti conformation is slightly higher in energy than the gauche conformation by approximately 0.3 kcal/mol [1] [2]. This small energy difference is consistent with the experimental observation that both conformations are populated under thermal conditions.

Density functional theory calculations using various functionals have been employed to investigate the potential energy surfaces associated with conformational interconversion. The B3LYP functional combined with extended basis sets has provided reliable predictions of molecular geometries and vibrational frequencies for both conformational isomers [1] [2]. These calculations have revealed that the energy barriers for interconversion between the gauche and anti conformations are relatively low, facilitating rapid conformational exchange at room temperature.

The computational studies have also examined the electronic structure differences between the two conformations. The calculations indicate that the gauche and anti conformations exhibit slightly different electronic properties, including variations in dipole moments and molecular orbital energies. These differences contribute to the observed spectroscopic distinctions between the conformational isomers.

Advanced computational methods have been used to explore the potential energy surfaces in greater detail. The calculations have identified transition states connecting the different conformational minima and have provided estimates of the activation energies for conformational interconversion processes [9] .

Rotational Band Contour Analysis

Rotational band contour analysis has provided detailed information about the molecular geometries and rotational constants of the different conformational isomers of 4-phenyl-1-butyne. This analysis involves comparing experimental rotational band contours with theoretical simulations based on predicted rotational constants and transition moment directions [1] [2].

Configuration interaction singles (CIS) calculations have been employed to predict the rotational constants for both the gauche and anti conformations. These calculations provide the moments of inertia that are required for simulating the rotational band contours of the electronic transitions [1] [2]. The predicted rotational constants show subtle but measurable differences between the two conformational isomers, reflecting their distinct molecular geometries.

The experimental rotational band contours have been analyzed by comparing them with theoretical simulations that incorporate the predicted rotational constants and transition moment directions. This comparison has enabled definitive assignments of the observed electronic transitions to specific conformational isomers [1] [2]. The gauche conformation has been assigned to the red-shifted conformer (37,617 cm⁻¹), while the anti conformation corresponds to the blue-shifted conformer (37,620 cm⁻¹).

The rotational analysis has also provided information about the transition moment directions for the electronic transitions in each conformational isomer. The calculations indicate that the transition moments are oriented differently in the gauche and anti conformations, reflecting the different arrangements of the aromatic chromophore relative to the aliphatic chain [1] [2].

High-resolution spectroscopic measurements have enabled the determination of rotational constants with sufficient precision to distinguish between the conformational isomers. The analysis of rotational fine structure has confirmed the theoretical predictions about the molecular geometries and has provided experimental validation of the computational models [11] [12].

Conformer Energy Profile Investigations

Comprehensive investigations of the conformational energy profiles of 4-phenyl-1-butyne have been conducted using both experimental and theoretical approaches. These studies have mapped the potential energy surfaces associated with conformational changes and have identified the key structural parameters that govern conformational preferences.

The conformational energy profiles have been calculated by systematically varying the dihedral angles associated with rotation about the carbon-carbon bonds in the aliphatic chain. These calculations have revealed that the primary conformational degree of freedom involves rotation about the bond connecting the phenyl ring to the aliphatic chain [1] [2]. The energy profiles show two distinct minima corresponding to the gauche and anti conformations, with relatively low energy barriers separating these conformational states.

Temperature-dependent spectroscopic studies have provided experimental information about the conformational energy differences. The relative intensities of spectroscopic features corresponding to different conformational isomers have been measured as a function of temperature, allowing for the determination of conformational energy differences through Boltzmann population analysis [1] [2].

The conformational energy profiles have also been investigated using molecular dynamics simulations. These calculations have explored the conformational dynamics of 4-phenyl-1-butyne in different environments, including gas-phase and solution conditions. The simulations have provided insights into the time scales of conformational interconversion and the factors that influence conformational equilibria [13] [14].

Studies of related phenyl-substituted alkynes have revealed general trends in conformational energetics that help to understand the behavior of 4-phenyl-1-butyne. The length of the aliphatic chain and the nature of the terminal functional group significantly influence the conformational preferences and energy barriers between different conformational states [3] [4].

The conformational energy profiles have been used to predict the conformational behavior of 4-phenyl-1-butyne under different conditions. These predictions have been validated through comparison with experimental observations, confirming the accuracy of the theoretical models and providing confidence in their applicability to related molecular systems.

| Conformer | S₁ ← S₀ Origin (cm⁻¹) | Relative Position | Relative Energy (kcal/mol) | Structural Description | Population Status |

|---|---|---|---|---|---|

| Gauche | 37,617 | Red-shifted | 0.0 | Acetylenic group gauche to ring | Populated |

| Anti | 37,620 | Blue-shifted | 0.3 | Acetylenic group anti to ring | Populated |

| Method | Purpose | Key Findings |

|---|---|---|

| MP2 | Conformational identification | Two low energy conformations |

| DFT | Conformational identification | Confirmed two conformations |

| CIS/6-31G* | Rotational constants prediction | Transition moment directions |

| B3LYP/6-311G** | Energy calculations | Potential energy surfaces |

| Technique | Application | Resolution | Key Information |

|---|---|---|---|

| Resonance-enhanced two-photon ionization | Conformer detection | High | Electronic origins |

| UV-UV hole-burning spectroscopy | Conformer separation | High | Conformer-specific spectra |

| Rotational band contour analysis | Conformer assignment | Medium | Rotational constants |

| Infrared spectroscopy | Vibrational analysis | Medium | Vibrational modes |

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant